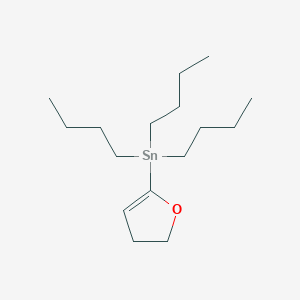

Tributyl(4,5-dihydrofuran-2-yl)stannane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl(2,3-dihydrofuran-5-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5O.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1H,2,4H2;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYBKWIPVOTUQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558912 | |

| Record name | Tributyl(4,5-dihydrofuran-2-yl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125769-77-9 | |

| Record name | Tributyl(4,5-dihydrofuran-2-yl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tributyl(2,3-dihydrofuran-5-yl)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tributyl(4,5-dihydrofuran-2-yl)stannane: Synthesis, Characterization, and Application in Palladium-Catalyzed Cross-Coupling Reactions

Foreword: The Strategic Value of Dihydrofuranyl Stannanes in Modern Synthesis

In the landscape of modern organic synthesis, the quest for molecular complexity from simple, readily available precursors is a paramount objective. Organostannanes, particularly in the context of the Stille cross-coupling reaction, have long been cornerstone reagents for the formation of carbon-carbon bonds due to their general stability and high functional group tolerance. This guide focuses on a specific, yet highly versatile reagent: Tributyl(4,5-dihydrofuran-2-yl)stannane . The dihydrofuran moiety serves as a valuable vinyl ether equivalent, enabling the introduction of a masked carbonyl group or serving as a precursor to various heterocyclic structures. For researchers, scientists, and drug development professionals, understanding the nuances of this reagent—from its synthesis and handling to its strategic deployment in complex synthetic routes—is critical for accelerating discovery and development programs. This document provides a comprehensive technical overview, grounded in established protocols and mechanistic principles, to empower the effective utilization of this powerful synthetic tool.

Physicochemical and Spectroscopic Profile

This compound is a dense, colorless to pale yellow liquid. A thorough understanding of its physical and spectroscopic properties is the foundation of its effective use and characterization in any synthetic sequence.

| Property | Value | Source |

| CAS Number | 125769-77-9 | |

| Molecular Formula | C₁₆H₃₂OSn | [1] |

| Molecular Weight | 359.13 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Density | 1.128 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.493 | [1] |

| Boiling Point | Not precisely reported, but high-boiling | - |

| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DMF, CH₂Cl₂). Insoluble in water. | General knowledge |

| Stability | Air and moisture stable for routine handling, but best stored under an inert atmosphere for long-term preservation. | General knowledge |

Spectroscopic Characterization

Precise spectroscopic data is vital for confirming the identity and purity of this compound. The following data are representative for the compound.

-

¹H NMR (CDCl₃): The proton NMR spectrum is characterized by signals for the three butyl groups on tin and the three distinct protons of the 4,5-dihydrofuran ring.

-

δ ≈ 4.85 (t, J ≈ 2.5 Hz, 1H, vinylic proton at C2)

-

δ ≈ 4.25 (t, J ≈ 9.5 Hz, 2H, methylene protons at C5 adjacent to oxygen)

-

δ ≈ 2.55 (dt, J ≈ 9.5, 2.5 Hz, 2H, methylene protons at C4)

-

δ ≈ 1.45-1.60 (m, 6H, Sn-(CH₂CH₂ CH₂CH₃)₃)

-

δ ≈ 1.25-1.40 (m, 6H, Sn-(CH₂CH₂CH₂ CH₃)₃)

-

δ ≈ 0.85-1.00 (m, 15H, overlapping Sn-(CH₂ CH₂CH₂CH₃)₃ and Sn-(CH₂CH₂CH₂CH₃ )₃)

-

-

¹³C NMR (CDCl₃):

-

δ ≈ 165.0 (C2, vinylic carbon attached to Sn)

-

δ ≈ 105.0 (C3, vinylic carbon)

-

δ ≈ 70.0 (C5, methylene carbon adjacent to oxygen)

-

δ ≈ 30.0 (C4, methylene carbon)

-

δ ≈ 29.2 (Sn-(CH₂CH₂ CH₂CH₃)₃)

-

δ ≈ 27.4 (Sn-(CH₂CH₂CH₂ CH₃)₃)

-

δ ≈ 13.7 (Sn-(CH₂CH₂CH₂CH₃ )₃)

-

δ ≈ 10.5 (Sn-(CH₂ CH₂CH₂CH₃)₃)

-

-

¹¹⁹Sn NMR (CDCl₃):

-

The ¹¹⁹Sn chemical shift is expected to be in the range of δ -20 to +20 ppm, characteristic of tetraorganostannanes of this type.

-

Synthesis of this compound

The preparation of this compound is reliably achieved via the direct metallation of 2,3-dihydrofuran followed by quenching with an electrophilic tributyltin source. This method leverages the acidity of the vinylic proton at the 2-position of the dihydrofuran ring.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous vinyl stannanes.

Materials:

-

2,3-Dihydrofuran (freshly distilled)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add anhydrous THF (100 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Add 2,3-dihydrofuran (1.0 eq) to the cold THF. To this solution, add n-butyllithium (1.05 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Causality Insight: The slight excess of n-BuLi ensures complete deprotonation of the dihydrofuran. The low temperature is critical to prevent side reactions, such as the cleavage of THF by the organolithium reagent.

-

-

Stirring: After the addition is complete, stir the resulting pale yellow solution at -78 °C for 30 minutes, then allow it to warm to 0 °C over 1 hour.

-

Stannylation: Cool the reaction mixture back down to -78 °C. Add tributyltin chloride (1.1 eq) dropwise via syringe.

-

Causality Insight: Re-cooling the solution before adding the electrophilic tin chloride minimizes potential side reactions and ensures a clean quench of the lithiated intermediate.

-

-

Warming and Quenching: Allow the reaction mixture to warm slowly to room temperature and stir overnight (approx. 12-16 hours).

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL). Transfer the mixture to a separatory funnel and dilute with diethyl ether (100 mL). Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a colorless oil, should be purified by flash column chromatography on silica gel (eluting with hexanes or a hexanes/ethyl acetate gradient) or by vacuum distillation to yield the pure this compound.

-

Trustworthiness Note: Organotin byproducts (e.g., hexabutyldistannoxane) can be challenging to separate. A common technique to facilitate purification is to wash the crude organic extract with a saturated aqueous potassium fluoride (KF) solution. This precipitates tributyltin fluoride, which can be removed by filtration through celite before chromatography.

-

Application in Stille Cross-Coupling Reactions

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions. It efficiently couples with a variety of organic electrophiles (aryl, heteroaryl, and vinyl halides or triflates) to form 2-substituted-4,5-dihydrofurans.

General Reaction Mechanism: The Stille Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.

Caption: The catalytic cycle for the Stille cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the electrophile (R¹-X), forming a Pd(II) intermediate.

-

Transmetalation: The organostannane (R²-SnBu₃) transfers its dihydrofuranyl group to the palladium center, displacing the halide/triflate, which then forms a tributyltin halide byproduct (X-SnBu₃). This is often the rate-determining step.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond in the product (R¹-R²) and regenerating the Pd(0) catalyst.

Exemplary Protocol: Synthesis of 2,3-Dihydro-5-(2-methylphenyl)furan

This protocol details a specific application: the coupling of this compound with 2-iodotoluene.[1]

Materials:

-

This compound (1.1 eq)

-

2-Iodotoluene (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5 mol%)

-

Anhydrous, degassed solvent (e.g., Toluene or DMF)

-

Saturated aqueous potassium fluoride (KF) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

-

Reagent Addition: Add the anhydrous, degassed solvent (to make a ~0.1 M solution based on the limiting reagent). Then, add 2-iodotoluene (1.0 eq) followed by this compound (1.1 eq) via syringe.

-

Causality Insight: Using a slight excess of the organostannane ensures complete consumption of the often more valuable aryl halide. The catalyst must be handled under an inert atmosphere as Pd(0) species are sensitive to oxygen.

-

-

Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by observing the disappearance of the starting materials and the appearance of the product.

-

Workup and Purification: a. Cool the reaction mixture to room temperature and dilute with diethyl ether. b. Add a saturated aqueous solution of KF and stir the resulting biphasic mixture vigorously for at least 2 hours. A white precipitate of tributyltin fluoride (Bu₃SnF) will form. c. Filter the entire mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether. d. Transfer the filtrate to a separatory funnel, separate the layers, and wash the organic layer with water and brine. e. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel to afford the pure 2,3-dihydro-5-(2-methylphenyl)furan.

Safety and Handling of Organotin Compounds

Tributyltin derivatives, including this compound, are highly toxic. They can be absorbed through the skin and are toxic upon inhalation and ingestion. All manipulations must be conducted with extreme caution in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile gloves are often insufficient; double-gloving or using heavier-duty gloves is recommended), and safety glasses or goggles.

-

Toxicity: Organotin compounds are classified as reproductive toxins and can cause long-term damage to organs upon repeated exposure.[1]

-

Handling: Use syringes and Schlenk techniques to transfer the liquid reagent. Avoid breathing vapors.

-

Waste Disposal: All waste containing organotin compounds, including contaminated solvents, silica gel, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container for proper disposal according to institutional and regulatory guidelines. Do not dispose of tin waste down the drain.

Conclusion and Future Outlook

This compound is a potent and effective reagent for the introduction of the 2,3-dihydrofuranyl moiety into organic molecules. Its straightforward synthesis and reliable performance in Stille cross-coupling reactions make it a valuable tool for constructing complex molecular architectures relevant to pharmaceutical and materials science. The primary drawback remains the toxicity of organotin compounds and the challenge of removing tin byproducts. However, with rigorous adherence to safety protocols and the use of effective purification techniques, such as the fluoride wash, these challenges can be effectively managed. As synthetic methodology continues to evolve, the strategic use of well-defined building blocks like this compound will remain a key enabler of innovation in chemical synthesis.

References

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

Myers, A. The Stille Reaction. Harvard University. [Link]

-

MacLeod, D., et al. (1990). The Pd(0)-catalysed coupling reactions of 2-(tri-n-butylstannyl)-4,5-dihydrofuran and -5,6-dihydropyran. Tetrahedron Letters, 31(42), 6077-6080. [Link]

-

National Center for Biotechnology Information. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). [Link]

-

Farina, V. (1991). A simple chromatographic technique for the purification of organic stannanes. The Journal of Organic Chemistry, 56(16), 4985–4987. [Link]

-

Wikipedia. Stille reaction. [Link]

-

Krupp, F. M., et al. (2022). Crystal structures and Hirshfeld surface analyses of tetrakis(4,5-dihydrofuran-2-yl)silane and tetrakis(4,5-dihydrofuran-2-yl)germane. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 994–1000. [Link]

-

Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]

Sources

synthesis of Tributyl(4,5-dihydrofuran-2-yl)stannane

An In-depth Technical Guide on the Synthesis of Tributyl(4,5-dihydrofuran-2-yl)stannane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal organostannane reagent, primarily utilized as a versatile building block in palladium-catalyzed cross-coupling reactions. Its ability to introduce the 4,5-dihydrofuran-2-yl moiety makes it a valuable intermediate in the synthesis of complex molecules, including natural products and pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, focusing on the underlying reaction mechanism, a detailed experimental protocol, safety considerations, and characterization. The synthesis is predicated on the directed lithiation of 2,3-dihydrofuran, followed by electrophilic quenching with tributyltin chloride, a robust and reliable method for preparing vinylstannanes of this type.

Introduction and Strategic Overview

This compound, also known as 2-(tributylstannyl)-2,3-dihydrofuran, is an indispensable tool in modern organic synthesis. Its primary application lies in the Stille cross-coupling reaction, where the tributylstannyl group is readily exchanged with various organic electrophiles in the presence of a palladium catalyst, forming a new carbon-carbon bond.[1] This allows for the precise installation of a dihydrofuran ring, a common structural motif in biologically active compounds.

The synthetic strategy hinges on a two-step sequence rooted in fundamental organometallic principles:

-

Deprotonation: Selective removal of the vinylic proton at the C2 position of 2,3-dihydrofuran using a strong organolithium base.

-

Stannylation: Introduction of the tributyltin group by reacting the resulting organolithium intermediate with an electrophilic tin species, typically tributyltin chloride.

This approach is highly efficient due to the electronic properties of the 2,3-dihydrofuran ring, where the oxygen atom directs and facilitates the initial deprotonation step.[2]

Reaction Mechanism and Rationale

The is a classic example of directed metallation, a powerful strategy for regioselective functionalization of organic molecules.[3]

Step 1: Directed Vinylic Lithiation

The key to the regioselectivity of this reaction is the acidity of the proton at the C2 position of 2,3-dihydrofuran. This vinylic proton is significantly more acidic than the other protons in the molecule. The adjacent endocyclic oxygen atom exerts an inductive electron-withdrawing effect and can coordinate with the lithium cation of the base, stabilizing the resulting intermediate. This is analogous to the well-established principle of directed ortho-lithiation in aromatic systems.[3]

A strong, non-nucleophilic base is required for efficient deprotonation. n-Butyllithium (n-BuLi) is the reagent of choice for this transformation. It is a powerful base capable of abstracting the weakly acidic vinylic proton. The reaction is conducted at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions, such as the degradation of the base or the lithiated intermediate.

Step 2: Electrophilic Quench with Tributyltin Chloride

Once the 2-lithio-4,5-dihydrofuran intermediate is formed in situ, it serves as a potent nucleophile. The subsequent addition of tributyltin chloride (Bu₃SnCl) introduces a highly electrophilic tin center. The carbon-lithium bond is highly polarized, with a significant negative charge on the carbon atom, which readily attacks the tin atom, displacing the chloride ion and forming the desired carbon-tin bond. This step is typically fast, even at low temperatures, driving the reaction to completion.

The overall mechanistic pathway is illustrated below.

Caption: Reaction mechanism for the .

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and safety. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware and anhydrous solvents.

Reagent and Equipment Summary

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | CAS Number | Notes |

| 2,3-Dihydrofuran | 70.09 | 0.927 | 1191-99-7 | Distill from sodium before use.[2] |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | ~0.68 | 109-72-8 | Pyrophoric; handle with extreme care. |

| Tributyltin chloride | 325.59 | 1.2 | 1461-22-9 | Highly toxic; handle in a fume hood. |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | 109-99-9 | Anhydrous, distilled from sodium/benzophenone. |

| Saturated NH₄Cl (aq) | - | - | - | For quenching. |

| Diethyl ether | 74.12 | 0.713 | 60-29-7 | For extraction. |

| Anhydrous MgSO₄ | 120.37 | 2.66 | 7487-88-9 | For drying. |

| Silica Gel | - | - | - | For column chromatography (230-400 mesh). |

Step-by-Step Synthesis Workflow

-

Apparatus Setup: Assemble a flame-dried, three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.

-

Initial Charging: Charge the flask with anhydrous THF (e.g., 100 mL for a 20 mmol scale reaction). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Addition of Dihydrofuran: Add freshly distilled 2,3-dihydrofuran (e.g., 1.40 g, 20 mmol) to the cold THF via syringe.

-

Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 8.8 mL, 22 mmol, 1.1 equiv) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the resulting pale yellow solution at -78 °C for 1 hour to ensure complete deprotonation.

-

Stannylation: Add tributyltin chloride (7.16 g, 22 mmol, 1.1 equiv) dropwise to the reaction mixture at -78 °C. A white precipitate of lithium chloride may form.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quenching: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (100 mL) and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a colorless liquid.

Caption: Experimental workflow for the .

Product Data and Characterization

| Property | Value |

| Chemical Formula | C₁₆H₃₂OSn |

| Molecular Weight | 359.13 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Density | 1.128 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.493[1] |

| CAS Number | 125769-77-9[1] |

Characterization:

-

¹H NMR: Expected signals include multiplets for the tributyl groups (~0.9-1.6 ppm) and characteristic signals for the dihydrofuran ring protons. The vinylic proton signal will be absent, and the protons at C3, C4, and C5 will show characteristic splitting patterns.

-

¹³C NMR: The spectrum will show signals for the four distinct carbons of the butyl groups and the four carbons of the dihydrofuran ring, with the C2 carbon directly attached to tin showing characteristic coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for tin, confirming the presence of the element in the molecule.

Safety and Handling Precautions

Critical Safety Information: This synthesis involves highly hazardous materials and must be conducted by trained personnel in a well-ventilated chemical fume hood.

-

n-Butyllithium: Pyrophoric and corrosive. Reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.

-

Organotin Compounds: Tributyltin chloride and the final product are highly toxic.[1] They can be absorbed through the skin and are toxic if ingested or inhaled. They are also classified as reproductive toxins and can cause long-term damage to organs through prolonged exposure.[1] Always wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), a lab coat, and safety goggles. All liquid and solid waste containing tin must be collected and disposed of as hazardous chemical waste according to institutional guidelines.

References

-

Organic Syntheses. Preparation of Tributyl(chloromethyl)stannane. Org. Synth. 2018, 95, 345-363. [Link]

-

Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Org. Synth. 2020, 97, 1-21. [Link]

-

Royal Society of Chemistry. Highly stereoselective synthesis of 2,3-dihydrofurans via cascade Michael addition-alkylation process. Org. Chem. Front., 2017, 4, 113-116. [Link]

-

Organic Syntheses. Palladium-catalyzed coupling of acid chlorides with organotin reagents. Org. Synth. 1989, 68, 116. [Link]

-

Organic Chemistry Portal. Synthesis of 2,3-Dihydrofurans. [Link]

-

Wikipedia. 2,3-Dihydrofuran. [Link]

-

National Institutes of Health. Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. PMC. [Link]

-

ResearchGate. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC 2015 (iv) 19-47. [Link]

-

ResearchGate. Stannylation Reactions and Palladium Catalysis in the Syntheses of Unsymmetrical Biheteroaryls. [Link]

Sources

Tributyl(4,5-dihydrofuran-2-yl)stannane chemical structure

An In-depth Technical Guide to Tributyl(4,5-dihydrofuran-2-yl)stannane: Synthesis, Structure, and Application

Introduction

This compound is a specialized organometallic reagent belonging to the class of organostannanes. Characterized by a tributyltin moiety attached to the C2 position of a 4,5-dihydrofuran ring, this compound serves as a potent and versatile nucleophilic building block in modern organic synthesis. Its primary utility lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This guide provides a comprehensive technical overview of its chemical structure, a detailed protocol for its synthesis, its application in the Stille coupling, and critical safety information for its handling. The content is tailored for researchers and professionals in chemical synthesis and drug development who require a deep, practical understanding of this reagent.

Physicochemical and Spectroscopic Profile

The structure of this compound combines a vinylic stannane with a cyclic ether. The direct attachment of the electron-rich tin atom to the double bond of the dihydrofuran ring makes it an effective nucleophile for transmetalation to a palladium center in catalytic cycles.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

The key physical and chemical properties are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 125769-77-9 | [1][2] |

| Molecular Formula | C₁₆H₃₂OSn | [1][3] |

| Molecular Weight | 359.13 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Density | 1.128 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.493 | [1] |

| SMILES | CCCC(CCCC)C1=CCCO1 | [1][3] |

| InChI Key | QTYBKWIPVOTUQI-UHFFFAOYSA-N | [1][3] |

Spectroscopic Data (¹H and ¹³C NMR)

While a dedicated spectrum for this specific compound is not readily published, a highly accurate prediction of its key NMR signals can be derived from published data for structurally analogous silyl and germyl dihydrofurans.[4] The signals for the tributyltin group are standard and well-characterized.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | =CH (on DHF ring) | ~5.7 | t | Vinylic proton adjacent to tin. |

| O-CH₂ (on DHF ring) | ~4.1 | t | Methylene group adjacent to the ring oxygen. | |

| C-CH₂-C (on DHF ring) | ~2.3 | dt | Methylene group adjacent to the double bond. | |

| Sn-(CH₂)₃ | 0.8 - 1.6 | m | Overlapping multiplets for the three methylene groups and one methyl group of the butyl chains. | |

| ¹³C NMR | Sn-C= (on DHF ring) | ~155 | s | Vinylic carbon bonded to tin. |

| =CH (on DHF ring) | ~115 | s | Vinylic carbon bonded to hydrogen. | |

| O-CH₂ (on DHF ring) | ~71 | s | Methylene carbon adjacent to the ring oxygen. | |

| C-CH₂-C (on DHF ring) | ~31 | s | Methylene carbon adjacent to the double bond. | |

| Sn-CH₂ | ~10 | s | Carbon of the butyl chain directly attached to tin. | |

| -(CH₂)₂-CH₃ | 13 - 30 | m | Remaining carbons of the butyl chains. |

Note: Shifts are based on analogues analyzed in C₆D₆ and may vary slightly in other solvents like CDCl₃.[4]

Synthesis of this compound

The synthesis of this reagent is reliably achieved via the direct deprotonation of 2,3-dihydrofuran at the vinylic position using a strong organolithium base, followed by electrophilic quenching with a trialkyltin halide. This method leverages the increased acidity of the vinylic proton adjacent to the ring oxygen.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the lithiation of dihydrofurans and subsequent reactions with electrophiles.[4]

Materials:

-

2,3-Dihydrofuran

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), typically 1.6 M or 2.5 M in hexanes

-

Tributyltin chloride (Bu₃SnCl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or hexanes)

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 2,3-dihydrofuran (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve it in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Anion Formation: After the addition is complete, stir the resulting solution at -78 °C for 1-2 hours to ensure complete formation of the 2-lithio-4,5-dihydrofuran intermediate.

-

Electrophilic Quench: Add tributyltin chloride (1.1 eq.) dropwise to the reaction mixture at -78 °C.

-

Warming and Quenching: After the addition of Bu₃SnCl, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or hexanes. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a colorless to pale yellow oil. Purification can be achieved by vacuum distillation or silica gel column chromatography to yield the pure this compound.

Core Application: The Stille Cross-Coupling Reaction

The Stille reaction is a cornerstone of C-C bond formation, valued for its tolerance of a wide range of functional groups.[7] this compound serves as the organotin component, transferring its dihydrofuran group to an organic electrophile.

The Stille Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Cycle Explanation:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic electrophile (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R², the dihydrofuran moiety in this case) to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This is often the rate-limiting step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R¹-R²). This step regenerates the Pd(0) catalyst, allowing the cycle to continue.

Protocol for a Typical Stille Coupling

This protocol describes the coupling of this compound with an aryl bromide, adapted from general procedures for Stille couplings of heteroaryl stannanes.[2]

Materials:

-

Aryl bromide (1.0 eq.)

-

This compound (1.2 eq.)

-

Palladium(II) acetate (Pd(OAc)₂; 2-5 mol%)

-

A suitable phosphine ligand, e.g., XPhos (4-10 mol%)

-

A fluoride source, e.g., Cesium fluoride (CsF; 2.0 eq.)

-

Anhydrous solvent, e.g., tert-Butanol (t-BuOH) or dioxane

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the aryl bromide, Pd(OAc)₂, the phosphine ligand, and CsF.

-

Reagent Addition: Add the anhydrous solvent, followed by this compound via syringe.

-

Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS.

-

Causality: The choice of ligand is crucial. Bulky, electron-rich biarylphosphine ligands like XPhos accelerate the rate-limiting oxidative addition and reductive elimination steps. The fluoride source (CsF) is believed to activate the organostannane by forming a hypervalent tin species, facilitating the transmetalation step.[7] Anhydrous, polar aprotic or alcoholic solvents are used to ensure solubility and compatibility with the catalytic system.

-

-

Workup: After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by column chromatography. A significant challenge in Stille couplings is the removal of toxic tributyltin byproducts. This can often be achieved by treating the crude product solution with a saturated solution of potassium fluoride (KF), which precipitates the tin salts as insoluble tributyltin fluoride.

Safety, Handling, and Toxicology

Organotin compounds, particularly trialkyltin derivatives like this compound, are highly toxic and require strict handling protocols.

Hazard Profile

This compound is classified with multiple significant hazards.[1]

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H301 | Toxic if swallowed. |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Reproductive Toxicity | H360FD | May damage fertility. May damage the unborn child. |

| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs through prolonged or repeated exposure. |

| Hazardous to the Aquatic Environment (Acute & Chronic) | H410 | Very toxic to aquatic life with long lasting effects. |

Safe Handling Workflow

Caption: Logical workflow for the safe handling of organotin reagents.

Key Safety Practices:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene, consider double-gloving), safety goggles, and a lab coat.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal. Do not use combustible materials.

-

Waste Disposal: All waste containing organotin compounds is considered hazardous. It must be collected in designated, sealed containers and disposed of according to institutional and governmental regulations. Never pour organotin waste down the drain, as it is extremely toxic to aquatic life.[1]

Conclusion

This compound is a highly effective reagent for introducing the 4,5-dihydrofuran-2-yl moiety into complex molecules. Its reliable synthesis and predictable reactivity in Stille cross-coupling reactions make it a valuable tool for synthetic chemists. However, its utility is matched by its significant toxicity. Mastery of this reagent requires not only an understanding of its chemical behavior but also a strict adherence to safety and handling protocols to ensure the protection of the researcher and the environment.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 13, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Retrieved January 13, 2026, from [Link]

-

Wikipedia. (n.d.). n-Butyllithium. Retrieved January 13, 2026, from [Link]

-

SACH. (2025, November 10). Versatile Applications of 2-(Tributylstannyl)furan in Chemistry. Retrieved January 13, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Retrieved January 13, 2026, from [Link]

-

Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved January 13, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved January 13, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Retrieved January 13, 2026, from [Link]

-

Reddit. (2021, April 19). Optimization of n-BuLi alkylation of furan. r/Chempros. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (2013, February 8). Problem with nBuLi reaction. Retrieved January 13, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). Crystal structures and Hirshfeld surface analyses of tetrakis(4,5-dihydrofuran-2-yl)silane and tetrakis(4,5-dihydrofuran-2-yl)germane. Retrieved January 13, 2026, from [Link]

Sources

- 1. トリブチル(4,5-ジヒドロフラン-2-イル)スタンナン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Tributyl(4,5-dihydrofuran-2-yl)tin 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Crystal structures and Hirshfeld surface analyses of tetrakis(4,5-dihydrofuran-2-yl)silane and tetrakis(4,5-dihydrofuran-2-yl)germane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 6. mt.com [mt.com]

- 7. Tributyl(4,5-dihydrofuran-2-yl)tin | 125769-77-9 [chemicalbook.com]

physical and chemical properties of Tributyl(4,5-dihydrofuran-2-yl)stannane

An In-depth Technical Guide to Tributyl(4,5-dihydrofuran-2-yl)stannane: Properties, Synthesis, and Applications

Introduction

This compound is a vital organometallic reagent, specifically an organostannane, that has carved a significant niche in the field of organic synthesis. Its structure, featuring a tributyltin moiety attached to a dihydrofuran ring, makes it an excellent coupling partner in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic signature, synthesis, and core applications, with a particular focus on its role in the Stille cross-coupling reaction—a cornerstone of modern carbon-carbon bond formation. For researchers and professionals in drug development, understanding the nuances of this reagent is key to unlocking novel molecular architectures, particularly those containing the valuable dihydro- and tetrahydrofuran motifs prevalent in many biologically active compounds.

Physical and Chemical Properties

This compound is a liquid at room temperature, and like many organotin compounds, it is air and moisture stable, which simplifies its handling compared to other organometallic reagents.[1] However, proper storage under an inert atmosphere is recommended to ensure long-term purity.[2]

Table 1: Core Physical and Chemical Data

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₆H₃₂OSn | [3] |

| Molecular Weight | 359.13 g/mol | |

| CAS Number | 125769-77-9 | [3] |

| Appearance | Colorless liquid | [2] |

| Density | 1.128 g/mL at 25 °C | |

| Refractive Index | n20/D 1.493 | |

| Boiling Point | 361.4±52.0 °C (Predicted) | [2] |

| Flash Point | >110 °C | [2] |

| SMILES String | CCCC(CCCC)C1=CCCO1 |

| InChI Key | QTYBKWIPVOTUQI-UHFFFAOYSA-N | |

Synthesis and Characterization

The synthesis of vinylstannanes like this compound is typically achieved through the reaction of an organolithium or Grignard reagent with a trialkyltin halide.[1] In this case, 2,3-dihydrofuran is first deprotonated with a strong base like tert-butyllithium to generate the corresponding vinyllithium species. This intermediate is then quenched with tributyltin chloride to yield the final product.

Caption: General workflow for the synthesis of this compound.

General Synthetic Protocol

Causality: This protocol is based on the established method for preparing vinylstannanes from vinyl ethers.[4] The use of a strong, non-nucleophilic base (t-BuLi) is critical to deprotonate the vinyl C-H of 2,3-dihydrofuran without attacking the ether. The reaction is run at low temperatures to prevent side reactions of the highly reactive organolithium intermediate.

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous diethyl ether and 2,3-dihydrofuran (1.0 eq).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add tert-butyllithium (1.0 eq) dropwise while maintaining the low temperature. Stir for 1 hour.

-

Stannylation: Add tributyltin chloride (1.0 eq) dropwise to the solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction carefully with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the pure stannane.

Spectroscopic Characterization

Characterization is crucial for confirming the structure and purity. While specific spectra are not provided here, typical ¹H NMR signals would include multiplets for the tributyl groups and characteristic signals for the dihydrofuran ring protons.[5][6] For instance, the vinylic proton on the dihydrofuran ring is expected to appear as a triplet in the olefinic region of the spectrum.[5]

Core Application: The Stille Cross-Coupling Reaction

The premier application of this compound is as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the dihydrofuran moiety and an organic electrophile, typically an aryl or vinyl halide/triflate.[1] The reaction is highly valued for its tolerance of a wide array of functional groups, making it a powerful tool in the synthesis of complex molecules.[1][7]

The catalytic cycle involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling with an Aryl Bromide

Trustworthiness: This protocol incorporates best practices for ensuring a successful Stille coupling, including the use of a degassed solvent to protect the sensitive Pd(0) catalyst, a ligand to stabilize the catalyst, and an additive (CuI) which can accelerate the transmetalation step.[8][9]

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a copper(I) iodide (CuI) co-catalyst (10 mol%) under an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous and degassed solvent (e.g., THF or DMF). Stir the mixture for 15 minutes. Add this compound (1.1 eq) via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with an aqueous solution of potassium fluoride (KF). The fluoride ions coordinate strongly to the tin, forming insoluble tributyltin fluoride, which can be removed by filtration through celite. This is a critical step for removing the toxic tin byproducts.[7]

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4,5-dihydrofuran.

Applications in Drug Development and Synthesis

The primary utility of this compound is its function as a synthetic building block. It is used to:

-

Prepare Furan-Containing Aryl Derivatives: By coupling with various aryl halides, it provides access to a class of compounds that are scaffolds in many pharmaceutical agents.[10]

-

Synthesize Substituted Dihydrofurans: The reaction with 2-iodotoluene, for example, yields 2,3-dihydro-5-(2-methylphenyl)furan.[10]

-

Chemoselective Tandem Reactions: It has been used in palladium-catalyzed Heck and Stille coupling sequences to create complex hexatrienes.

The resulting dihydrofuran and related tetrahydrofuran structures are present in numerous natural products and drugs, highlighting the importance of reagents that can efficiently introduce this motif.

Safety and Handling

Organotin compounds are toxic and require careful handling.[1]

-

Hazards: this compound is classified as acutely toxic if swallowed, harmful in contact with skin, and causes skin and eye irritation.[11] It is also suspected of causing reproductive harm and causes damage to organs through prolonged or repeated exposure. Furthermore, it is very toxic to aquatic life with long-lasting effects.[2]

-

Precautions:

-

Always handle this compound in a well-ventilated fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Avoid inhalation of vapors and contact with skin and eyes.[2]

-

Store in a tightly closed container in a cool, dry place, preferably under an inert atmosphere.[2]

-

All waste containing organotin compounds must be disposed of as hazardous chemical waste according to institutional guidelines.

-

Conclusion

This compound is a highly effective and versatile reagent for introducing the 4,5-dihydrofuran moiety into organic molecules. Its stability and reactivity in the Stille cross-coupling reaction make it an invaluable tool for synthetic chemists, particularly those in the pharmaceutical industry. While its toxicity necessitates careful handling and purification procedures, the synthetic advantages it offers ensure its continued importance in the construction of complex molecular targets.

References

-

Tributylstannane | C12H28Sn | CID 5948. PubChem. [Link]

-

Safety Data Sheet - this compound. Angene Chemical. [Link]

-

Stille Coupling. NROChemistry. [Link]

-

Preparation of Tributyl(chloromethyl)stannane. Organic Syntheses Procedure. [Link]

-

Stille reaction. Wikipedia. [Link]

-

The Stille Reaction. Chem 115 Myers. [Link]

-

Crystal structures and Hirshfeld surface analyses of bis(4,5-dihydrofuran-2-yl)dimethylsilane and (4,5-dihydrofuran-2-yl)(methyl)diphenylsilane. National Institutes of Health (NIH). [Link]

-

Synthesis of 2,5-Dihydrofurans. Organic Chemistry Portal. [Link]

-

Crystal structures and Hirshfeld surface analyses of tetrakis(4,5-dihydrofuran-2-yl)silane and tetrakis(4,5-dihydrofuran-2-yl)germane. National Institutes of Health (NIH). [Link]

-

Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses Procedure. [Link]

-

1H-NMR data of tributyl(thiophen-2-yl)stannane. ResearchGate. [Link]

-

Tributylphenyltin | C18H32Sn | CID 607632. PubChem. [Link]

-

Tributyl-[(Z)-5-phenyl-2-penten-2-yl]stannane. Semantic Scholar. [Link]

-

China Tributyl(4-hexylthiophen-2-yl)stannane CAS No.: 444579-42-4 Fabricantes. Alfa Chemical. [Link]

-

Allyltributylstannane | C15H32Sn | CID 90628. PubChem. [Link]

-

Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

-

(PDF) A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. ResearchGate. [Link]

-

Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. ResearchGate. [Link]

-

Visible-light-mediated synthesis of 3,4,5-trisubstituted furan-2-one derivatives via a bifunctional organo photocatalyst. New Journal of Chemistry (RSC Publishing). [Link]

-

(PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate. [Link]

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. chemicalbook.com [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Crystal structures and Hirshfeld surface analyses of tetrakis(4,5-dihydrofuran-2-yl)silane and tetrakis(4,5-dihydrofuran-2-yl)germane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structures and Hirshfeld surface analyses of bis(4,5-dihydrofuran-2-yl)dimethylsilane and (4,5-dihydrofuran-2-yl)(methyl)diphenylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Stille Coupling | NROChemistry [nrochemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Tributyl(4,5-dihydrofuran-2-yl)tin | 125769-77-9 [chemicalbook.com]

- 11. angenechemical.com [angenechemical.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Tributyl(4,5-dihydrofuran-2-yl)stannane (CAS Number 125769-77-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecule Synthesis

Tributyl(4,5-dihydrofuran-2-yl)stannane, with CAS number 125769-77-9, is a pivotal organotin reagent in modern organic synthesis. This air- and moisture-stable liquid serves as a versatile building block, primarily enabling the introduction of the 4,5-dihydrofuran-2-yl moiety into a wide array of organic molecules. Its significance is most pronounced in the realm of palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, where it acts as a potent nucleophilic partner.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[2][3] The dihydrofuran substructure is a common motif in numerous biologically active compounds, making this stannane a valuable tool for medicinal chemists and drug development professionals.[4] This guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with detailed experimental protocols and mechanistic insights.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 125769-77-9 |

| Molecular Formula | C₁₆H₃₂OSn |

| Molecular Weight | 359.13 g/mol |

| Appearance | Colorless liquid |

| Density | 1.128 g/mL at 25 °C |

| Refractive Index | n20/D 1.493 |

| Boiling Point | 361.4±52.0 °C (Predicted) |

| Flash Point | >110 °C |

Safety Profile:

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Signal Word: Danger

-

Hazard Statements: Toxic if swallowed (H301), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), May damage fertility or the unborn child (H360FD), Causes damage to organs through prolonged or repeated exposure (H372), Very toxic to aquatic life with long-lasting effects (H410).

-

Precautionary Statements: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

Due to the high toxicity of organotin compounds, meticulous care must be taken to remove tin byproducts from the final reaction mixture.[1]

Synthesis of this compound: A Step-by-Step Protocol

The preparation of this compound is achieved through the lithiation of 2,3-dihydrofuran followed by quenching with tributyltin chloride. This method leverages the acidity of the vinylic proton at the 2-position of the dihydrofuran ring.

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Experimental Protocol:

Materials:

-

2,3-Dihydrofuran

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is assembled.

-

Initial Charging: The flask is charged with anhydrous tetrahydrofuran (THF) and 2,3-dihydrofuran (1.0 equivalent). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.05 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour. The formation of the lithiated intermediate may result in a color change.

-

Stannylation: Tributyltin chloride (1.1 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or flash column chromatography on silica gel to afford this compound as a colorless liquid.

The Stille Coupling Reaction: Mechanism and Application

The Stille reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds through a palladium-catalyzed coupling of an organostannane with an organic electrophile, typically a halide or triflate.[2][3] this compound serves as the organotin component in this powerful transformation.

Catalytic Cycle of the Stille Reaction:

The mechanism of the Stille coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.

Caption: Stille coupling of the title stannane with an aryl halide.

General Experimental Protocol for Stille Coupling:

Materials:

-

This compound (1.1 equivalents)

-

Aryl iodide or bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%)

-

Anhydrous solvent (e.g., toluene, DMF, THF)

-

Optional: Copper(I) iodide (CuI) as a co-catalyst

-

Saturated aqueous potassium fluoride (KF) solution (for workup)

-

Diatomaceous earth (Celite®)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add the aryl halide, the palladium catalyst, and the anhydrous solvent.

-

Reagent Addition: Add this compound to the reaction mixture via syringe. If using a co-catalyst like CuI, it should be added with the palladium catalyst.

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as diethyl ether or ethyl acetate. To remove the tin byproducts, the organic solution is stirred vigorously with a saturated aqueous solution of potassium fluoride for 1-2 hours, which precipitates the tributyltin fluoride. [2]5. Filtration and Extraction: The resulting suspension is filtered through a pad of Celite®. The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with the organic solvent.

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 2-aryl-4,5-dihydrofuran.

Advanced Applications: Tandem Reactions for Hexatriene Synthesis

This compound has also been employed in more complex, one-pot tandem reaction sequences. For instance, it has been used in the chemoselective preparation of hexatrienes through a palladium-catalyzed Heck and Stille coupling cascade with bromohexenyl triflates and acrylates. This highlights the reagent's utility in rapidly building molecular complexity from simple precursors.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of the dihydrofuranyl moiety into organic molecules. Its primary application in the Stille cross-coupling reaction provides a reliable method for the synthesis of a variety of substituted dihydrofurans, which are important scaffolds in drug discovery and natural product synthesis. While the toxicity of organotin compounds necessitates careful handling and purification procedures, the synthetic advantages offered by this reagent are significant. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers to effectively and safely utilize this valuable synthetic tool in their scientific endeavors.

References

- Zhang, H-C., Brakta, M., & Daves, G. D. (1993). Preparation of 1-(tri-n-butylstannyl) furanoid glycals and their use in palladium-mediated coupling reactions. Tetrahedron Letters, 34(10), 1571-1574.

-

Wikipedia. Stille reaction. [Link]

-

Organic Syntheses. Palladium-catalyzed coupling of acid chlorides with organotin reagents. [Link]

-

Organic Syntheses. [ - Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]-. [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

Organic Syntheses. Preparation of Tributyl(iodomethyl)stannane. [Link]

-

Chongqing Chemdad Co., Ltd. Tributyl(4,5-dihydrofuran-2-yl)tin. [Link]

-

NROChemistry. Stille Coupling. [Link]

-

Myers, A. G. The Stille Reaction. Chem 115. [Link]

-

J-Stage. Cross-Coupling Reactions of Organosilicon Compounds: New Concepts and Recent Advances. [Link]

-

Florida Atlantic University. Preparation of 2-hydroxybenzamidines from 3-aminobenzisoxazoles. [Link]

-

ResearchGate. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. [Link]

-

RWTH Publications. Palladium‐Catalyzed Domino Reaction for the Synthesis of 3‐Amino 1,2,4‐Benzothiadiazine 1,1‐Dioxides. [Link]

-

Sci-Hub. Regio- and Stereoselective Synthesis ofNor-Nonactinic Acid Derivatives—Kinetic Reaction Control in the Lewis Acid Mediated Domino Reaction of 1,3-Dicarbonyl Dianions with 1-Bromo-2,3-epoxypropanes. [Link]

-

PubMed. Regio- and stereoselective synthesis of Nor-nonactinic acid derivatives--kinetic reaction control in the Lewis acid mediated domino reaction of 1,3-dicarbonyl dianions with 1-bromo-2,3-epoxypropanes. [Link]

-

MDPI. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. [Link]

-

ProQuest. Carbon-carbon fragmentation: History and new applications in complex terpene synthesis. [Link]

-

Reddit. Optimization of n-BuLi alkylation of furan. [Link]

-

Scribd. Frontiers in Polymer Chemistry (Chemical Reviews v.101, N.12, S. [Link]

-

National Academic Digital Library of Ethiopia. Antisense Therapeutics. [Link]

-

ElectronicsAndBooks. Preparation of l-(Tri-n=Butglstannyl) Furanoid Glycals and Their Use in Palladium-Mediated Coupling Reactions. [Link]

-

NIH. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. [Link]

-

Royal Society of Chemistry. A stereoselective synthesis of 1,6-diphenyl-1,3,5-hexatrienes utilising 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane as a two-carbon alkenyl building block. [Link]

-

NIH. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. [Link]

-

MDPI. Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. [Link]420-3049/27/23/8344)

Sources

- 1. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. researchgate.net [researchgate.net]

The Core Mechanism of Dihydrofuran Stannanes: A Technical Guide for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Dihydrofuran stannanes represent a pivotal class of organometallic reagents, offering a versatile platform for the construction of complex molecular architectures prevalent in pharmaceuticals and natural products. Their utility is primarily harnessed through the palladium-catalyzed Stille cross-coupling reaction, a powerful method for forging carbon-carbon bonds with high functional group tolerance and stereochemical control. This guide provides an in-depth exploration of the fundamental mechanism of action of dihydrofuran stannanes. We will dissect the catalytic cycle of the Stille reaction, elucidate the nuanced roles of the dihydrofuran and organotin moieties, and provide field-proven insights into optimizing reaction conditions. Furthermore, this document will address the critical aspect of organotin toxicity and present validated protocols for both the reaction and subsequent purification to mitigate these concerns.

Introduction: The Strategic Value of Dihydrofuran Stannanes

The dihydrofuran motif is a ubiquitous structural element in a vast array of biologically active compounds, including numerous clinically approved drugs.[1][2] Its prevalence underscores the continuous need for robust and efficient synthetic methodologies for its incorporation into molecular frameworks. Dihydrofuran stannanes have emerged as highly effective synthons for this purpose. These organostannanes are valued for their stability to air and moisture, which simplifies their handling and storage compared to other reactive organometallic reagents.[3][4][5]

The primary reactivity of dihydrofuran stannanes is realized in the Stille cross-coupling reaction, a Nobel Prize-winning transformation that has revolutionized modern organic synthesis.[3][6] This palladium-catalyzed process enables the coupling of an organostannane with an organic electrophile, typically a halide or pseudohalide, to form a new carbon-carbon bond.[5][7] The reaction's broad functional group compatibility allows for its application late in a synthetic sequence, a crucial advantage in the total synthesis of complex molecules.[4]

The Central Mechanism: The Stille Cross-Coupling Catalytic Cycle

The mechanism of action of dihydrofuran stannanes is intrinsically linked to the catalytic cycle of the Stille reaction.[6] This cycle, driven by a palladium catalyst, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5]

Oxidative Addition

The catalytic cycle commences with the active Pd(0) catalyst undergoing oxidative addition with an organic electrophile (R¹-X). This step involves the insertion of the palladium atom into the R¹-X bond, resulting in the formation of a Pd(II) complex.[5][6] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the steric and electronic properties of the R¹ group.[6]

Transmetalation

Following oxidative addition, the dihydrofuran stannane enters the catalytic cycle in the transmetalation step. Here, the dihydrofuranyl group is transferred from the tin atom to the palladium center, displacing the halide.[3][6] This is often the rate-determining step of the entire catalytic cycle.[3][6] The precise mechanism of transmetalation can vary depending on the reaction conditions and substrates, but an associative pathway is commonly proposed.[3] In this model, the organostannane coordinates to the palladium complex, forming a transient pentavalent intermediate before the transfer of the organic group.[3]

Reductive Elimination

The final step of the catalytic cycle is reductive elimination. In this stage, the two organic groups (R¹ and the dihydrofuranyl moiety) coupled on the palladium center are expelled as the final product (R¹-dihydrofuran). This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][6]

Figure 1: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols and Considerations

The successful execution of a Stille coupling with dihydrofuran stannanes requires careful attention to reaction parameters and purification procedures.

General Experimental Protocol for Stille Coupling

Materials:

-

Dihydrofuran stannane (1.0 - 1.5 equivalents)

-

Organic electrophile (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)

-

Ligand (if required, e.g., PPh₃, AsPh₃)

-

Solvent (e.g., Toluene, THF, DMF, degassed)

-

Anhydrous and inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry flask under an inert atmosphere, add the organic electrophile, palladium catalyst, and any additional ligand.

-

Add the degassed solvent via syringe.

-

Stir the mixture for a few minutes until the solids have dissolved.

-

Add the dihydrofuran stannane neat or as a solution in the reaction solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.

-

Upon completion, cool the reaction to room temperature.

Work-up and Purification: Mitigating Tin Toxicity

A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts.[7][8] Therefore, efficient removal of tin residues from the final product is paramount, especially in the context of drug development.

Standard Work-up Procedure:

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

-

Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF). This facilitates the precipitation of insoluble tin fluorides, which can be removed by filtration.[9]

-

Alternatively, washing with aqueous ammonia can also aid in the removal of tin byproducts.[5]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Recommendation | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Readily available and effective for a wide range of substrates. |

| Solvent | Toluene, THF, Dioxane | Non-polar aprotic solvents are generally preferred. Must be degassed to prevent catalyst oxidation. |

| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the catalytic cycle. |

| Additives | LiCl, Cu(I) salts | Can accelerate the transmetalation step and improve yields in certain cases.[7] |

| Purification | KF wash, Column Chromatography | Essential for the removal of toxic organotin byproducts.[9] |

Table 1: Key Parameters for Optimizing Stille Coupling with Dihydrofuran Stannanes.

Causality in Experimental Choices

-

Choice of Palladium Catalyst and Ligand: The selection of the palladium source and any ancillary ligands is critical. For instance, electron-rich and bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps. The choice often depends on the specific substrates being coupled.

-

Solvent Degassing: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen. Thoroughly degassing the solvent is a non-negotiable step to ensure catalyst longevity and reaction efficiency.

-

Stoichiometry of the Stannane: A slight excess of the dihydrofuran stannane is often employed to drive the reaction to completion, especially if the electrophile is precious. However, a large excess should be avoided to minimize the burden of tin removal during purification.

Self-Validating Systems: Ensuring Reaction Success

A robust Stille coupling protocol should incorporate self-validating measures. This includes:

-

In-process Controls: Running a small-scale pilot reaction to confirm catalyst activity and approximate reaction time.

-

Confirmation of Tin Removal: Post-purification analysis of the final compound by techniques such as ¹H NMR to ensure the absence of characteristic signals from tin-containing impurities (e.g., tributyltin signals around 0.9-1.5 ppm). For pharmaceutical applications, more sensitive techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) may be necessary to quantify residual tin levels.

Broader Implications and Future Directions

The mechanism of action of dihydrofuran stannanes via the Stille coupling provides a reliable and versatile tool for medicinal chemists and synthetic organic chemists. The ability to introduce the dihydrofuran moiety in a controlled manner is crucial for the synthesis of novel therapeutic agents and the exploration of structure-activity relationships.[2][10]

Future research in this area will likely focus on the development of more environmentally benign alternatives to organostannanes, such as organoborons (Suzuki coupling) or organosilanes (Hiyama coupling), for the transfer of the dihydrofuran group.[7] Additionally, the development of Stille couplings that are catalytic in tin would significantly reduce the environmental impact and simplify purification.[9]

Conclusion

Dihydrofuran stannanes are powerful reagents in modern organic synthesis, primarily acting through the palladium-catalyzed Stille cross-coupling reaction. A thorough understanding of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—is essential for optimizing reaction conditions and achieving high yields. While the toxicity of organotin compounds presents a significant challenge, established protocols for their effective removal enable the safe and efficient application of this important transformation in the synthesis of complex molecules for drug discovery and development.

References

-

Stille reaction - Wikipedia. [Link]

-

Stille Coupling - Organic Chemistry Portal. [Link]

-

Stille Coupling | NROChemistry. [Link]

-

Toxicity and health effects of selected organotin compounds: a review - PubMed. [Link]

-

How toxic organotin compounds really are? : r/Chempros - Reddit. [Link]

-

Toxicity and health effects of selected organotin compounds: a review - PMC. [Link]

-

Synthesis of 2,3-Dihydrofurans - Organic Chemistry Portal. [Link]

-

The Mechanisms of the Stille Reaction - University of Windsor. [Link]

-

Synthesis of Dihydrofurans and Dihydropyrans with Unsaturated Side Chains Based on Ring Size‐Selective Ring‐Closing Metathesis | Request PDF - ResearchGate. [Link]

-

Synthesis of 2,5-Dihydrofurans - Organic Chemistry Portal. [Link]

-

Hydroxyl-Directed Ru(II)-Catalyzed Synthesis of Fused Dihydrofurans Using 1,4-Dioxane and Sulfoxonium Ylides as Annulating Agents - PubMed. [Link]

-

Toxicity and Health Effects of Selected Organotin Compounds: A Review - ResearchGate. [Link]

-

Toxicity and health effects of selected organotin compounds: a review. | Semantic Scholar. [Link]

-

A Synthesis of Dihydrofuran-3(2H)-ones | Request PDF - ResearchGate. [Link]

-

Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis - RSC Publishing. [Link]

-

Application of furan derivative in medicinal field. - ResearchGate. [Link]

-

Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed. [Link]

-

Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. [Link]

-

Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings† - MSU Chemistry. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. [Link]

-

Furan synthesis - Organic Chemistry Portal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Stille Coupling | NROChemistry [nrochemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Stille Coupling [organic-chemistry.org]

- 8. Toxicity and health effects of selected organotin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistry.msu.edu [chemistry.msu.edu]